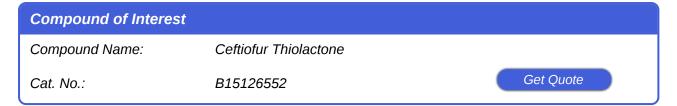


An In-depth Technical Guide to Ceftiofur Thiolactone: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur thiolactone is a key metabolite of the third-generation cephalosporin antibiotic, Ceftiofur. As a member of the β -lactam class of antibiotics, Ceftiofur is widely used in veterinary medicine to treat a variety of bacterial infections. The parent compound, Ceftiofur, undergoes metabolic transformation in the body, leading to the formation of several metabolites, including the active metabolite desfuroylceftiofur and subsequently, under acidic conditions, Ceftiofur thiolactone. Understanding the chemical structure and properties of this thiolactone derivative is crucial for a comprehensive grasp of Ceftiofur's pharmacology, metabolism, and potential degradation pathways. This technical guide provides a detailed overview of the chemical identity, physicochemical properties, metabolic formation, and analytical methodologies related to Ceftiofur thiolactone.

Chemical Structure and Identity

Ceftiofur thiolactone is a tetracyclic compound featuring a β -lactam ring fused to a dihydrothiazine ring, with an aminothiazole side chain. The defining feature of this molecule is the internal thiolactone ring, which is formed from the desfuroylceftiofur metabolite.

Chemical Name: (Z)-2-(2-Aminothiazol-4-yl)-N-((5aR,6R)-1,7-dioxo-1,4,5a,6-tetrahydro-3H,7H-azeto[2,1-b]thieno[3,4-d][1][2]thiazin-6-yl)-2-(methoxyimino)acetamide[3]



Synonyms:

- 4-Thiazoleacetamide, 2-amino-alpha-(methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]thieno[3,4-d][1][2]thiazin-6-yl]-,(alphaZ)
- (alphaZ)-2-Amino-alpha-(methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]thieno[3,4-d][1][2]thiazin-6-yl]-4-thiazoleacetamide
- 4-Thiazoleacetamide, 2-amino-alpha-(methoxyimino)-N-(1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]thieno[3,4-d][1][2]thiazin-6-yl)-,[5aR-[5aalpha,6beta(Z)]]

Physicochemical Properties

A summary of the known physicochemical properties of **Ceftiofur thiolactone** is presented in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting point, boiling point, and pKa are not readily available in the public domain.

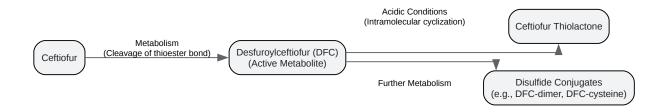
Property	Value	Source
CAS Number	120882-23-7	_
Molecular Formula	C14H13N5O4S3	
Molecular Weight	411.5 g/mol	-
Appearance	Off-white solid	-
Solubility	Soluble in Acetonitrile	-
Storage Temperature	2-8 °C	-
Melting Point	Not available	-
Boiling Point	Not available	_
рКа	Not available	-

Metabolism and Formation of Ceftiofur Thiolactone



Ceftiofur is rapidly metabolized in animals following administration. The initial and primary metabolic step is the cleavage of the thioester bond, which releases the furoic acid moiety and forms the active metabolite, desfuroylceftiofur (DFC). DFC retains the core β -lactam structure and is responsible for the antimicrobial activity of the drug.

Under acidic conditions, desfuroylceftiofur can undergo an intramolecular cyclization to form the more stable **Ceftiofur thiolactone**. This conversion is a key degradation pathway for Ceftiofur and its active metabolite.



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Metabolic pathway of Ceftiofur to **Ceftiofur thiolactone**.

Experimental Protocols

While a specific, detailed protocol for the de novo synthesis of **Ceftiofur thiolactone** is not readily available in the reviewed literature, its formation as a degradation product of Ceftiofur is well-established. The following outlines a general experimental workflow for the analysis of Ceftiofur and its metabolites, including the thiolactone, using High-Performance Liquid Chromatography (HPLC).

General HPLC Analysis of Ceftiofur and its Metabolites

This protocol is a composite based on several published methods for the analysis of Ceftiofur and its degradation products.

Objective: To separate and quantify Ceftiofur and its metabolites, including desfuroylceftiofur and **Ceftiofur thiolactone**, in a given sample matrix.

Materials:



- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Phosphate buffer (e.g., 0.02 M, pH 6.0)
- Ceftiofur, desfuroylceftiofur, and Ceftiofur thiolactone reference standards
- Sample matrix (e.g., plasma, tissue homogenate)

Procedure:

- · Sample Preparation:
 - For biological matrices, perform a protein precipitation step using an appropriate agent (e.g., trichloroacetic acid).
 - Centrifuge the sample to pellet the precipitated proteins.
 - The supernatant can be directly injected or subjected to a solid-phase extraction (SPE)
 cleanup for more complex matrices.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: An isocratic or gradient elution using a mixture of Mobile Phase A and Mobile Phase B. A common starting point is a ratio of 25:75 (v/v) Acetonitrile to phosphate buffer.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 292 nm.
 - Injection Volume: 20 μL.
- Analysis:

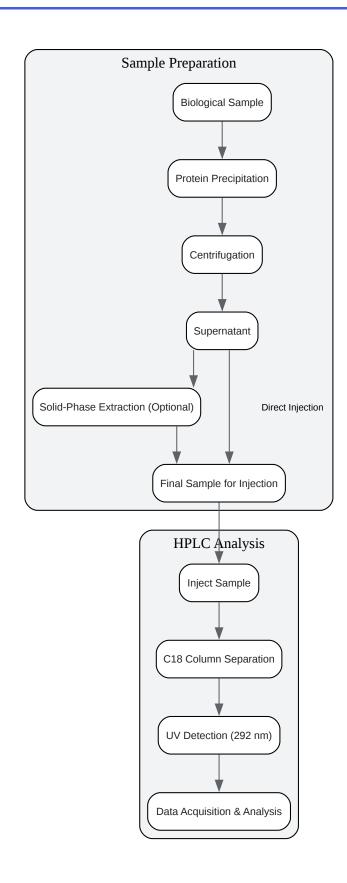






- Inject prepared standards and samples onto the HPLC system.
- Identify the peaks corresponding to Ceftiofur, desfuroylceftiofur, and Ceftiofur thiolactone based on the retention times of the reference standards.
- Quantify the analytes by comparing their peak areas to a standard curve generated from the reference standards.





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General workflow for HPLC analysis of Ceftiofur and its metabolites.



Biological Activity and Signaling Pathways

The primary mechanism of action of Ceftiofur and its active metabolite, desfuroylceftiofur, involves the inhibition of bacterial cell wall synthesis. [2] Like other β -lactam antibiotics, they bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

The specific biological activity of **Ceftiofur thiolactone** itself is not as well-characterized as that of its parent compound and the active metabolite, desfuroylceftiofur. It is generally considered a more stable, but likely less active, degradation product. Further research is needed to fully elucidate any intrinsic antimicrobial efficacy or other biological effects of **Ceftiofur thiolactone**.

Conclusion

Ceftiofur thiolactone is an important molecule in the context of the metabolism and degradation of the veterinary antibiotic Ceftiofur. Its formation under acidic conditions from the active metabolite desfuroylceftiofur highlights a key pathway for the inactivation of the drug. While its fundamental chemical properties are known, further research is warranted to determine its specific quantitative physicochemical parameters and to fully assess its biological activity. The analytical methods outlined in this guide provide a foundation for researchers to further investigate the role of **Ceftiofur thiolactone** in the overall pharmacological profile of Ceftiofur.

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